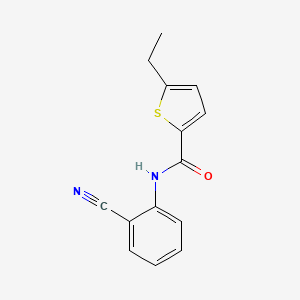
N-(2-cyanophenyl)-5-ethyl-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-5-ethyl-2-thiophenecarboxamide, also known as CTET, is a synthetic compound that belongs to the class of thiophene carboxamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
作用機序
The mechanism of action of N-(2-cyanophenyl)-5-ethyl-2-thiophenecarboxamide is not fully understood. However, it has been suggested that this compound exerts its anti-cancer activity by inhibiting the activity of several enzymes involved in cancer cell proliferation. This compound has also been shown to induce apoptosis by activating the caspase cascade, a series of proteases that play a crucial role in programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. This compound has also been shown to reduce the levels of reactive oxygen species, which are known to cause oxidative stress and damage to cells.
実験室実験の利点と制限
N-(2-cyanophenyl)-5-ethyl-2-thiophenecarboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and can be obtained in high yields. This compound is also stable under a wide range of conditions, making it suitable for long-term storage. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the research on N-(2-cyanophenyl)-5-ethyl-2-thiophenecarboxamide. One potential application is in the development of new anti-cancer drugs. This compound has shown promising anti-cancer activity in vitro, and further studies are needed to determine its efficacy in vivo. Another potential application is in the development of new materials. This compound has been shown to have good thermal stability and can be used as a building block for the synthesis of new materials with desirable properties. Finally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. This will help to develop more effective drugs based on this compound.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be synthesized using a simple and efficient method and has been extensively studied for its potential applications in medicinal chemistry. This compound possesses anti-inflammatory, analgesic, and anti-cancer properties and has been shown to have several biochemical and physiological effects. While this compound has several advantages for lab experiments, its low solubility in water is a limitation. Future research on this compound is needed to determine its efficacy in vivo and to identify its molecular targets.
合成法
N-(2-cyanophenyl)-5-ethyl-2-thiophenecarboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-cyanobenzaldehyde and ethyl thioglycolate in the presence of a base such as sodium hydroxide. The resulting product is then treated with an acid to yield this compound. This method has been optimized to produce high yields of pure this compound.
科学的研究の応用
N-(2-cyanophenyl)-5-ethyl-2-thiophenecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. This compound has been tested against various cancer cell lines, including breast, lung, and prostate cancer, and has demonstrated significant cytotoxicity. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
特性
IUPAC Name |
N-(2-cyanophenyl)-5-ethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-2-11-7-8-13(18-11)14(17)16-12-6-4-3-5-10(12)9-15/h3-8H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZCJISUEQCFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5409412.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-methoxy-N-methylpyrimidine-5-carboxamide](/img/structure/B5409418.png)
![4-butyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5409424.png)
![5-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazole](/img/structure/B5409435.png)



![N-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5409459.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1,4-diazepan-5-one](/img/structure/B5409477.png)
![3-[4-(difluoromethoxy)phenyl]-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5409484.png)
![5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5409488.png)
![N-(2-furylmethyl)-2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5409494.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B5409499.png)